Cas no 2228412-68-6 (5-1-(1-aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amine)

5-1-(1-Aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amine is a specialized organic compound featuring a cyclopropyl-thiazolamine scaffold with a dimethylamino substituent. Its unique structure, combining a cyclopropyl ring and a thiazole moiety, offers potential utility in medicinal chemistry and agrochemical applications. The presence of the aminoethyl group enhances its reactivity, making it a versatile intermediate for further functionalization. This compound may exhibit favorable properties such as improved stability and bioavailability due to its constrained cyclopropyl ring. Its structural features suggest potential as a building block for biologically active molecules, particularly in the development of novel inhibitors or modulators targeting specific enzymatic pathways.
5-1-(1-aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amine structure
2228412-68-6 structure
商品名:5-1-(1-aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amine
CAS番号:2228412-68-6
MF:C10H17N3S
メガワット:211.327080488205
CID:5999044
PubChem ID:165681266

5-1-(1-aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 5-1-(1-aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amine
    • 2228412-68-6
    • EN300-1755629
    • 5-[1-(1-aminoethyl)cyclopropyl]-N,N-dimethyl-1,3-thiazol-2-amine
    • インチ: 1S/C10H17N3S/c1-7(11)10(4-5-10)8-6-12-9(14-8)13(2)3/h6-7H,4-5,11H2,1-3H3
    • InChIKey: LYVZUZRRUAWAAB-UHFFFAOYSA-N
    • ほほえんだ: S1C(N(C)C)=NC=C1C1(C(C)N)CC1

計算された属性

  • せいみつぶんしりょう: 211.11431873g/mol
  • どういたいしつりょう: 211.11431873g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 70.4Ų

5-1-(1-aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1755629-0.5g
5-[1-(1-aminoethyl)cyclopropyl]-N,N-dimethyl-1,3-thiazol-2-amine
2228412-68-6
0.5g
$1591.0 2023-09-20
Enamine
EN300-1755629-5.0g
5-[1-(1-aminoethyl)cyclopropyl]-N,N-dimethyl-1,3-thiazol-2-amine
2228412-68-6
5g
$4806.0 2023-06-03
Enamine
EN300-1755629-0.25g
5-[1-(1-aminoethyl)cyclopropyl]-N,N-dimethyl-1,3-thiazol-2-amine
2228412-68-6
0.25g
$1525.0 2023-09-20
Enamine
EN300-1755629-0.05g
5-[1-(1-aminoethyl)cyclopropyl]-N,N-dimethyl-1,3-thiazol-2-amine
2228412-68-6
0.05g
$1393.0 2023-09-20
Enamine
EN300-1755629-1.0g
5-[1-(1-aminoethyl)cyclopropyl]-N,N-dimethyl-1,3-thiazol-2-amine
2228412-68-6
1g
$1658.0 2023-06-03
Enamine
EN300-1755629-0.1g
5-[1-(1-aminoethyl)cyclopropyl]-N,N-dimethyl-1,3-thiazol-2-amine
2228412-68-6
0.1g
$1459.0 2023-09-20
Enamine
EN300-1755629-5g
5-[1-(1-aminoethyl)cyclopropyl]-N,N-dimethyl-1,3-thiazol-2-amine
2228412-68-6
5g
$4806.0 2023-09-20
Enamine
EN300-1755629-1g
5-[1-(1-aminoethyl)cyclopropyl]-N,N-dimethyl-1,3-thiazol-2-amine
2228412-68-6
1g
$1658.0 2023-09-20
Enamine
EN300-1755629-10g
5-[1-(1-aminoethyl)cyclopropyl]-N,N-dimethyl-1,3-thiazol-2-amine
2228412-68-6
10g
$7128.0 2023-09-20
Enamine
EN300-1755629-2.5g
5-[1-(1-aminoethyl)cyclopropyl]-N,N-dimethyl-1,3-thiazol-2-amine
2228412-68-6
2.5g
$3249.0 2023-09-20

5-1-(1-aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amine 関連文献

5-1-(1-aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amineに関する追加情報

Introduction to 5-1-(1-aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amine (CAS No. 2228412-68-6)

5-1-(1-aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amine, with the CAS number 2228412-68-6, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

The molecular structure of 5-1-(1-aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amine is characterized by a cyclopropyl ring substituted with an aminoethyl group and a thiazole ring functionalized with dimethylamine. The cyclopropyl moiety contributes to the compound's rigidity and conformational stability, while the amino and dimethylamine functionalities provide essential sites for hydrogen bonding and other intermolecular interactions. These structural elements collectively enhance the compound's pharmacological profile and bioavailability.

Recent studies have explored the potential of 5-1-(1-aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amine in various therapeutic areas. One notable application is its use as an antifungal agent. Research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action involves disruption of fungal cell membranes, leading to cell death. This makes it a promising candidate for the development of new antifungal drugs.

In addition to its antifungal properties, 5-1-(1-aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amine has shown potential as an anti-inflammatory agent. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property is particularly relevant in the context of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to elucidate the exact molecular pathways involved in this anti-inflammatory effect.

The pharmacokinetic properties of 5-1-(1-aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amine have also been investigated. Preliminary studies suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. The compound is rapidly absorbed from the gastrointestinal tract and exhibits good bioavailability. It also shows low toxicity in animal models, making it a suitable candidate for further preclinical and clinical development.

In terms of synthetic methods, several routes have been developed for the preparation of 5-1-(1-aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amine. One common approach involves the reaction of 5-chloro-N,N-dimethylthiazol-2-amine with 1-aminoethylcyclopropane in the presence of a suitable base. This method provides high yields and purity, making it suitable for large-scale production.

The safety profile of 5-1-(1-aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amine has been extensively evaluated in preclinical studies. Toxicity assays have shown that it is well-tolerated at therapeutic doses and does not exhibit significant cytotoxicity or genotoxicity. However, as with any new chemical entity (NCE), comprehensive safety assessments are necessary before advancing to human trials.

In conclusion, 5-1-(1-aminoethyl)cyclopropyl-N,N-dimethyl-1,3-thiazol-2-amine (CAS No. 2228412-68-6) represents a promising compound with a wide range of potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of antifungal therapy and anti-inflammatory treatment. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical potential.

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